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Abstract

Pyranonigrin A is a fungal secondary metabolite belonging to the pyranonigrin family of
antioxidants. These compounds are characterized by a unique pyrano[2,3-c]pyrrole bicyclic
skeleton, a rare structural motif in nature.[1] First identified for its potent 1,1-diphenyl-2-
picrylhydrazyl (DPPH) radical scavenging activity, Pyranonigrin A has garnered interest for its
potential therapeutic applications.[1] This technical guide provides a comprehensive overview
of the natural sources and producers of Pyranonigrin A, quantitative production data, detailed
experimental protocols for its isolation and characterization, and an elucidation of its
biosynthetic pathway.

Natural Sources and Fungal Producers of
Pyranonigrin A

Pyranonigrin A is primarily produced by filamentous fungi, with several species of Aspergillus
and Penicillium being the most prominent sources. The producing organisms are found in
diverse environments, from terrestrial soil to marine ecosystems and even in unique, isolated
environments like the International Space Station (ISS).

Primary Producers:
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» Aspergillus niger: This ubiquitous fungus is a well-documented producer of Pyranonigrin A
and other members of the pyranonigrin family.[1][2] It is considered a robust producer and a
model organism for studying the biosynthesis of these compounds.[2] Notably, an A. niger
strain (JSC-093350089) isolated from the International Space Station exhibited a remarkable
6000% increase in Pyranonigrin A production compared to the terrestrial reference strain
ATCC 1015, suggesting that environmental stressors like microgravity and radiation may
influence its biosynthesis.[3][4]

» Penicillium thymicola: This species has been a key organism in elucidating the biosynthetic
gene cluster of Pyranonigrin A.[5] Its production of Pyranonigrin A is notably induced by
the presence of starch in the culture medium.[5]

o Aspergillus tubingensis: An endophytic fungus isolated from the apple tree (Malus
domestica), A. tubingensis has been identified as a producer of Pyranonigrin A.[2] This
species is particularly interesting as it is considered non-mycotoxinogenic, making it a
potentially safer source for biotechnological production.[1]

» Penicillium brocae: An endophytic fungus isolated from the marine mangrove plant Avicennia
marina, P. brocae has also been shown to produce Pyranonigrin A.[6] The isolation from a
marine-derived fungus highlights the diverse ecological niches of Pyranonigrin A producers.

Quantitative Production of Pyranonigrin A

The yield of Pyranonigrin A can vary significantly depending on the producing organism,
strain, and cultivation conditions. The following table summarizes the available quantitative
data on Pyranonigrin A production.
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Biosynthesis of Pyranonigrin A

The biosynthesis of Pyranonigrin A is orchestrated by a dedicated biosynthetic gene cluster
(pyr cluster in P. thymicola). The core of this pathway is a hybrid Polyketide Synthase-
Nonribosomal Peptide Synthetase (PKS-NRPS) enzyme.[5]

The backbone of Pyranonigrin A is derived from four acetate units and one glycine unit.[5]
The PKS module of the hybrid enzyme is responsible for the iterative condensation of acetate
units to form a polyketide chain. The NRPS module then incorporates a glycine molecule.[5]
Following the synthesis of the initial polyketide-peptide hybrid, a series of enzymatic
modifications, including cyclization and oxidation, are carried out by tailoring enzymes encoded
within the gene cluster. Key enzymes in this process include a flavin-dependent
monooxygenase (PyrC) and a cytochrome P450 monooxygenase (PyrB).[6]
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Biosynthetic pathway of Pyranonigrin A.

Experimental Protocols

This section provides detailed methodologies for the cultivation of producing fungi, extraction,
purification, and analysis of Pyranonigrin A, as well as a protocol for gene knockout studies to
investigate its biosynthesis.

Cultivation of Aspergillus niger for Pyranonigrin A
Production

o Media Preparation: Prepare Glucose Minimal Medium (GMM) agar plates. The composition
per liter is: 10 g glucose, 6 g NaNOs, 0.52 g KClI, 0.52 g MgSOa4:-7H20, 1.52 g KH2PO4, 2 mL
of trace element solution, and 15 g agar. Adjust pH to 6.5.

 Inoculation: Inoculate the GMM agar plates with Aspergillus niger spores to a final
concentration of 1 x 107 spores per plate (10 cm diameter).

 Incubation: Incubate the plates at 28°C for 5 days in the dark.

Extraction of Pyranonigrin A

e Harvesting: After the incubation period, chop the agar from the culture plates into small
pieces.

e Solvent Extraction (Step 1): Transfer the agar pieces to a suitable flask and add 25 mL of
methanol. Sonicate the mixture for 1 hour.
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« Filtration (Step 1): Filter the mixture through Whatman No. 1 filter paper to separate the
methanol extract.

» Solvent Extraction (Step 2): To the remaining agar, add 25 mL of a 1:1 (v/v) mixture of
methanol and dichloromethane. Sonicate for another hour.

« Filtration (Step 2): Filter the mixture again and combine the filtrates from both extraction
steps.

» Concentration: Evaporate the combined solvent extract in vacuo to dryness.

e Re-dissolution: Re-dissolve the dried extract in 2 mL of 20% dimethyl sulfoxide (DMSO) in
methanol for subsequent analysis.

Purification and Analysis of Pyranonigrin A by HPLC-
DAD-MS

o Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC)
system equipped with a Photodiode Array Detector (DAD) and coupled to a Mass
Spectrometer (MS).

e Column: A reverse-phase C18 column (e.g., 3 um particle size, 2.1 x 100 mm) is suitable for
separation.

» Mobile Phase:
o Solvent A: 5% acetonitrile in water with 0.05% formic acid.
o Solvent B: 95% acetonitrile in water with 0.05% formic acid.
o Gradient Elution:
o 0-5min: 0% B
o 5-35 min: 0-100% B (linear gradient)

o 35-40 min: 100% B (isocratic)
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o 40-45 min: 100-0% B (linear gradient)

o 45-50 min: 0% B (re-equilibration)
e Flow Rate: Set the flow rate to 125 pyL/min.
» Detection:

o DAD: Monitor the elution profile across a range of UV-Vis wavelengths to identify the
characteristic absorbance spectrum of Pyranonigrin A.

o MS: Operate the mass spectrometer in positive ion mode to detect the [M+H]* ion of
Pyranonigrin A at m/z 224.

Gene Knockout in Aspergillus niger using CRISPR/Cas9

This protocol provides a general workflow for deleting a target gene (e.g., pyrA) in the
Pyranonigrin A biosynthetic gene cluster to confirm its function.
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Workflow for gene knockout in Aspergillus niger.

+ sgRNA Design and Synthesis: Design and synthesize single guide RNAs (sgRNASs) that

target the gene of interest (pyrA) for Cas9-mediated cleavage.[7][8][9]
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e Donor DNA Construction: Construct a donor DNA fragment containing a selectable marker
(e.g., a gene conferring resistance to an antibiotic) flanked by homologous regions upstream
and downstream of the target gene.[10][11]

» Protoplast Preparation: Prepare protoplasts from young mycelia of Aspergillus niger by
enzymatic digestion of the fungal cell wall.[7]

o Co-transformation: Co-transform the protoplasts with the Cas9-expressing plasmid, the
synthesized sgRNAs, and the donor DNA fragment using a polyethylene glycol (PEG)-
mediated method.[7][8]

o Selection of Transformants: Plate the transformed protoplasts on a selective medium
containing the appropriate antibiotic to select for transformants that have integrated the
donor DNA.

e Genomic DNA Extraction and PCR Verification: Isolate genomic DNA from the selected
transformants and perform PCR using primers flanking the target gene to confirm its deletion
and the correct integration of the selectable marker.[4]

» Metabolite Analysis: Cultivate the confirmed gene knockout mutant and the wild-type strain
under Pyranonigrin A-producing conditions. Extract the secondary metabolites and analyze
by HPLC-MS to confirm the abolishment of Pyranonigrin A production in the mutant.[4]

Conclusion

Pyranonigrin A remains a compound of significant interest due to its unique chemical structure
and antioxidant properties. The identification of its biosynthetic gene cluster and the
development of genetic tools for its producing organisms, such as Aspergillus niger and
Penicillium thymicola, have opened up avenues for further research and potential
biotechnological applications. The detailed methodologies provided in this guide are intended
to facilitate further exploration of Pyranonigrin A, from the discovery of new producers to the
elucidation of its full therapeutic potential through metabolic engineering and drug development
efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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